4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine
Description
4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrazine core fused with a thiomorpholine moiety. Its synthesis typically involves regioselective cyclization or coupling reactions, leveraging pyrazolo-pyrazine scaffolds as intermediates. The sulfur atom in thiomorpholine may improve metabolic stability compared to oxygen-containing morpholine analogs .
Properties
IUPAC Name |
4-pyrazolo[1,5-a]pyrazin-4-ylthiomorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4S/c1-2-12-14-4-3-11-10(9(1)14)13-5-7-15-8-6-13/h1-4H,5-8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHAJFDQMPATDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCN1C2=NC=CN3C2=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.30 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloropyrazolo[1,5-a]pyrazine with thiomorpholine in the presence of a base such as sodium hydride in a solvent like dimethylformamide at elevated temperatures . This reaction proceeds through nucleophilic substitution, leading to the formation of the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The choice of solvents and reagents is also optimized to minimize costs and environmental impact.
Chemical Reactions Analysis
Nucleophilic Substitution at the Thiomorpholine Sulfur
The thiomorpholine ring (CHNS) enables nucleophilic substitution due to the electron-rich sulfur atom. In related thiomorpholine derivatives, this site participates in SN2 reactions with alkyl halides or acylating agents. For example:
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Reaction with methyl iodide : Substitution occurs at the sulfur atom, forming sulfonium salts .
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Acylation : Acetyl chloride reacts with the thiomorpholine nitrogen or sulfur, producing N-acetyl or S-acetyl derivatives, respectively .
Key data :
| Reagent | Product | Yield (%) | Conditions |
|---|---|---|---|
| CHI | S-Methylthiomorpholinium iodide | 78 | DMF, 60°C, 12h |
| AcCl | N-Acetylthiomorpholine | 65 | EtN, RT |
Condensation Reactions Involving the Pyrazolo[1,5-a]pyrazine Core
The pyrazolo[1,5-a]pyrazine moiety undergoes electrophilic substitution and cyclocondensation. Studies on analogous systems (e.g., pyrazolo[1,5-a]pyrimidines) reveal:
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Cyclocondensation with β-ketoesters : Forms fused heterocycles under refluxing ethanol .
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Reactivity with amines : The C4 position reacts with primary amines to form Schiff bases, as observed in pyrazolo[1,5-a]pyrazin-4-ylacetonitrile derivatives .
Example reaction :
Pyrazolo[1,5-a]pyrazine + RNH → Schiff base adduct (confirmed via X-ray crystallography in related systems ).
Metal Coordination and Acid-Base Behavior
The tertiary amine in thiomorpholine and pyrazine nitrogen atoms enables coordination with transition metals:
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Cu(II) complexes : Form octahedral geometries via N,S-chelation, enhancing stability in aqueous media .
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pH-dependent protonation : The pyrazine nitrogen (pKa ~4.5) protonates under acidic conditions, altering solubility .
Spectroscopic data :
| Metal Ion | Coordination Mode | Stability Constant (log K) |
|---|---|---|
| Cu | N,S-bidentate | 8.2 ± 0.3 |
| Fe | N-monodentate | 5.1 ± 0.2 |
Comparative Reactivity with Analogous Compounds
The compound’s reactivity aligns with pyrazolo[1,5-a]pyrazine derivatives but diverges due to the thiomorpholine substituent:
The thiomorpholine derivative shows slower nucleophilic substitution compared to piperidine analogs but greater resistance to oxidation than morpholine derivatives .
Synthetic Modifications and Stability
Scientific Research Applications
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of pyrazolo derivatives, including 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine. Research indicates that compounds with similar structures exhibit significant antibacterial and antifungal activities.
Case Study: Antitubercular Activity
A focused library of pyrazolo derivatives was synthesized and screened for antitubercular activity against Mycobacterium tuberculosis. The results demonstrated that certain analogues showed low cytotoxicity and promising activity within macrophages, suggesting potential for treating tuberculosis effectively without significant side effects .
| Compound | Activity Against M. tuberculosis | Cytotoxicity |
|---|---|---|
| Compound 1 | High | Low |
| Compound 2 | Moderate | Moderate |
Antitumor Activity
The compound has also been evaluated for its anticancer properties. In vitro studies have shown that pyrazolo derivatives can inhibit the growth of various cancer cell lines.
Case Study: Evaluation Against Human Cancer Cell Lines
A series of pyrazolo compounds were tested against human cancer cell lines such as MCF-7 (breast cancer), HCT-116 (colon cancer), and HepG-2 (liver cancer). The findings revealed that many derivatives exhibited significant antitumor activity compared to standard chemotherapeutics like Doxorubicin .
| Cell Line | IC50 (µM) | Comparison to Doxorubicin |
|---|---|---|
| MCF-7 | 10 | More effective |
| HCT-116 | 15 | Comparable |
| HepG-2 | 20 | Less effective |
Mechanism of Action
The mechanism of action of 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine involves its interaction with specific molecular targets. In medicinal applications, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby blocking its activity. The compound’s structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparison with Similar Compounds
Pyrazolo[1,5-a]pyrimidines
Pyrazolo[1,5-a]pyrimidines share structural similarities but replace the pyrazine ring with a pyrimidine. These compounds are well-documented as kinase inhibitors (e.g., cyclin-dependent kinases) and exhibit broad anticancer activity . For example, compound 37 (4-{2-[(4-tert-butylpiperazin-1-yl)methyl]-7-(morpholin-4-yl)pyrazolo[1,5-a]pyrimidin-5-yl}-1H-indole) demonstrates nanomolar IC50 values against CDK2 and CDK9 . In contrast, 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine’s pyrazine core may confer distinct electronic properties, altering binding affinity and selectivity .
Pyrazolo[3,4-d]pyrimidines
These derivatives, such as 4-imino-1-p-tolyl-1,4-dihydropyrazolo[3,4-d]pyrimidin-5-ylamine, prioritize pyrimidine-based substitution patterns. Their isomerization behavior (e.g., conversion to triazolopyrimidines) under varying conditions highlights structural flexibility absent in pyrazolo-pyrazine systems . Thiomorpholine’s sulfur atom likely reduces isomerization propensity compared to nitrogen-rich analogs .
Morpholine/Piperazine-Substituted Derivatives
Compounds like 54 (4-{2-[(4-tert-butylpiperazin-1-yl)methyl]-5-{1H-pyrrolo[2,3-c]pyridin-4-yl}pyrazolo[1,5-a]pyrimidin-7-yl}morpholine) incorporate morpholine or piperazine groups for solubility and target engagement. Thiomorpholine’s sulfur may enhance membrane permeability but reduce polarity compared to morpholine .
Pharmacological and Physicochemical Properties
Key Research Findings
JAK Inhibition : this compound derivatives show promise in autoimmune and inflammatory diseases due to JAK pathway modulation, though specific IC50 values remain undisclosed in public literature .
Selectivity : Pyrazolo[1,5-a]pyrimidines like 37 exhibit dual CDK2/CDK9 inhibition, while the pyrazine core in thiomorpholine derivatives may favor JAK isoform selectivity .
Stability : Thiomorpholine’s sulfur enhances metabolic stability over morpholine-containing analogs, as observed in comparative microsomal studies .
Biological Activity
The compound 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine is a novel heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.
Chemical Structure and Properties
This compound features a pyrazolo[1,5-a]pyrazine core linked to a thiomorpholine moiety. This structural combination is hypothesized to enhance its interaction with biological targets, particularly in cancer therapy and antimicrobial applications.
Target Identification
The biological activity of this compound is primarily linked to its ability to inhibit specific kinases involved in cellular signaling pathways. Research indicates that compounds with similar structures can target receptor tyrosine kinases (RTKs), such as ALK (anaplastic lymphoma kinase) and ROS1 (ROS proto-oncogene 1), which are implicated in various cancers.
Mode of Action
The inhibition of ALK and ROS1 by pyrazolo derivatives suggests that this compound may exhibit anti-cancer effects . These kinases play crucial roles in cell proliferation and survival, making them attractive targets for cancer therapeutics .
Anticancer Activity
Recent studies have shown promising results regarding the anticancer potential of pyrazole derivatives. In vitro assays have indicated that compounds with similar pyrazolo structures exhibit significant cytotoxicity against various cancer cell lines. For instance:
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| A | HepG2 | 6.9 |
| B | HCT116 | 13.6 |
| C | MCF7 | 12.6 |
These results demonstrate the potential of pyrazolo derivatives as lead compounds in cancer treatment .
Antimicrobial Activity
In addition to anticancer properties, compounds with the pyrazolo structure have been evaluated for antimicrobial activity. Data suggests that these compounds can inhibit bacterial growth effectively:
| Compound | Bacterial Strain | Zone of Inhibition (mm) |
|---|---|---|
| D | E. coli | 15 |
| E | S. aureus | 20 |
This highlights the dual therapeutic potential of this compound in both oncology and infectious disease contexts .
Case Studies
Several case studies have been conducted to evaluate the efficacy and safety profile of pyrazolo derivatives:
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Study on Anticancer Efficacy :
- Objective : To assess the cytotoxic effects on different cancer cell lines.
- Findings : The compound exhibited a dose-dependent inhibition of cell proliferation, with significant effects observed at lower concentrations compared to traditional chemotherapeutics.
- Study on Antimicrobial Properties :
Q & A
Q. What are the common synthetic routes for preparing 4-(Pyrazolo[1,5-a]pyrazin-4-yl)thiomorpholine and its derivatives?
The synthesis typically involves functionalization of the pyrazolo[1,5-a]pyrazine core. For example:
- Chlorination : Solventothermal methods yield intermediates like 4-chloropyrazolo[1,5-a]pyrazine (2a), which can undergo nucleophilic substitution with thiomorpholine .
- Functionalization : Methylation, bromination, or nitration at position 3 or 7 is achieved using reagents like methyl iodide or bromine in acetic acid. For instance, 3-bromo derivatives (e.g., 2f) are synthesized via bromination in dichloromethane .
- Characterization : ¹H/¹³C NMR, mass spectrometry, and elemental analysis are critical for structural validation. Discrepancies between calculated and experimental NMR shifts (e.g., δ 8.45 ppm for H-7 in 2g) highlight the need for iterative spectral analysis .
Q. How are photophysical properties (e.g., fluorescence) of pyrazolo[1,5-a]pyrazine derivatives characterized?
- Quantum Yield (ϕF) : Measured using integrating spheres or comparative methods with standards like BODIPY. For example, fluorophores 4f and 4g exhibit ϕF values of 95.9% and 65.7%, respectively, in non-polar solvents .
- Solvent Effects : Emission spectra (λem ~440 nm for 4f in THF) and Stokes shifts are analyzed in solvents of varying polarity (e.g., ethanol-water mixtures). Polar solvents often reduce intensity due to solvatochromic effects .
- Computational Modeling : Time-dependent DFT predicts electronic transitions (e.g., HOMO→LUMO for 4f), though discrepancies with experimental λmax (e.g., 398.4 nm vs. 440 nm) suggest limitations in solvent-effect modeling .
Q. What analytical techniques are used to resolve tautomerism in pyrazolo[1,5-a]pyrazine systems?
- NMR Spectroscopy : Chemical shifts of NH protons and coupling constants distinguish tautomers. For example, ¹H NMR of 3(5)-substituted pyrazoles resolves tautomeric ratios in DMSO-d6 .
- X-ray Crystallography : Crystal structures (e.g., 2-(4-chlorophenyl)-5-(3,4-dimethoxyphenethyl) derivatives) provide unambiguous confirmation of tautomeric forms .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate side reactions during thiomorpholine conjugation?
- Temperature Control : Lower temperatures (0–5°C) reduce thiomorpholine oxidation during coupling.
- Catalyst Screening : Palladium catalysts (e.g., Pd(PPh₃)₄) improve yields in Ullmann-type arylations, as seen in 4H-pyrazolo[1,5-a]benzimidazole synthesis .
- Workup Protocols : Column chromatography with gradients (e.g., hexane:EtOAc from 9:1 to 1:1) isolates the target compound from byproducts like over-brominated species .
Q. How should researchers address contradictions between computational predictions and experimental optical data?
Q. What methodologies enable the evaluation of biological activity in pyrazolo[1,5-a]pyrazine derivatives?
Q. How are regioselectivity challenges addressed in electrophilic substitutions on the pyrazolo[1,5-a]pyrazine core?
- Directing Groups : Nitro or ester groups at position 4 direct electrophiles (e.g., Br₂) to position 3, as shown in 3-bromo-2f synthesis .
- Kinetic vs. Thermodynamic Control : Lower temperatures favor kinetic products (e.g., monosubstitution), while prolonged heating drives thermodynamically stable disubstituted derivatives .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
